4-Chloro-3-[(3-chloropropanoyl)amino]benzoic acid
Overview
Description
4-Chloro-3-[(3-chloropropanoyl)amino]benzoic acid, also known as benzoic acid, 4-chloro-3-[(3-chloro-1-oxopropyl)amino]-, is a chemical compound used in various fields of research and industry . It has a molecular formula of C10H9Cl2NO3 and a molecular weight of 262.09 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a carboxylic acid group and a chloropropanoyl amino group . The exact structure can be represented by the SMILES notation: C1=CC(=C(C=C1C(=O)O)NC(=O)CCCl)Cl .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The boiling point of this compound is not specified .Scientific Research Applications
Photodecomposition Study
One study explored the photodecomposition of chlorobenzoic acids, including 4-chloro isomer conversions to benzoic acid, under ultraviolet irradiation. This research has implications for environmental chemistry and the breakdown of chlorinated organic compounds in nature (Crosby & Leitis, 1969).
Chemical Conversion and Synthesis
Another research highlighted an unprecedented method for converting chloroarylacrylic acids to benzoic acids, which could have applications in organic synthesis and pharmaceuticals (Sahi, Bhardwaj & Paul, 2014).
Antibacterial Applications
A study synthesized Schiff bases from 4-aminobenzoic acid derivatives, including chlorobenzoic acid, and evaluated their antibacterial activity. This research is relevant to the development of new antimicrobial agents (Parekh et al., 2005).
Peptidomimetic Building Blocks
Research into novel amino acids like 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) explored its use as a building block for peptidomimetics, which has potential applications in drug design and combinatorial chemistry (Pascal et al., 2000).
Liquid Crystal Synthesis
A study on achiral unsymmetrical bent-core liquid crystals derived from 3-amino-benzoic acid suggests applications in materials science, specifically in the development of liquid crystal displays (Begum et al., 2013).
Dopants for Polyaniline
Benzoic acid and its derivatives, including chlorobenzoic acids, have been used as dopants for polyaniline, a conducting polymer. This research contributes to the field of advanced materials and electronics (Amarnath & Palaniappan, 2005).
Carbonic Anhydrase Inhibitors
A study investigated chloro-substituted benzoic acids as carbonic anhydrase inhibitors, which have potential applications in treating glaucoma (Mincione et al., 2001).
Safety and Hazards
This compound should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn .
Properties
IUPAC Name |
4-chloro-3-(3-chloropropanoylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3/c11-4-3-9(14)13-8-5-6(10(15)16)1-2-7(8)12/h1-2,5H,3-4H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRSTAFTHHDUEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)NC(=O)CCCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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